molecular formula C10H20ClN3O B2884414 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride CAS No. 2034515-29-0

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride

Cat. No.: B2884414
CAS No.: 2034515-29-0
M. Wt: 233.74
InChI Key: QMSKCEIXVMVFSE-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered significant attention in the fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are efficient and yield high-purity products.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including parallel solid-phase synthesis and photocatalytic synthesis . These methods ensure the consistent production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
  • 2-(4-Methylpiperazin-1-yl)acetonitrile

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)acetamide hydrochloride is unique due to its specific cyclobutyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c11-10(14)8-12-4-6-13(7-5-12)9-2-1-3-9;/h9H,1-8H2,(H2,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSKCEIXVMVFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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